AZD3458

概要

説明

AZD3458は、ホスファチジルイノシトール-4,5-ビスリン酸3-キナーゼ触媒サブユニットガンマ(PI3Kγ)の高度に選択的な阻害剤です。 この化合物は、前臨床モデルにおいて抗腫瘍免疫応答を促進し、免疫療法への耐性を逆転させる可能性を示しています 。 PI3Kγは、免疫細胞の増殖、生存、遊走、活性化の重要な調節因子であり、this compoundは、癌を含むさまざまな疾患の治療のための有望な候補となっています .

準備方法

AZD3458の合成には、重要な中間体の調製と最終的なカップリング反応を含むいくつかのステップが含まれます。合成経路と反応条件は、高純度と収率を達成するように最適化されています。 工業生産方法は、化合物の品質と一貫性を維持しながら、合成のスケールアップに焦点を当てています .

化学反応の分析

AZD3458は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、酸化誘導体になります。

還元: この化合物は、還元されて還元誘導体になります。

置換: this compoundは、一般的な試薬と置換反応を起こし、置換誘導体を形成します。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: さまざまな化学プロセスにおけるPI3Kγの役割を研究するためのツール化合物として使用されます。

生物学: 免疫細胞の増殖、生存、遊走、活性化に対する影響について調査されています。

医学: 抗腫瘍免疫応答を促進し、免疫療法への耐性を逆転させることで、癌などの疾患の治療のための潜在的な治療薬として探索されています。

科学的研究の応用

Key Mechanisms:

- Macrophage Activation : AZD3458 promotes a switch from immunosuppressive to cytotoxic macrophages, enhancing their ability to present antigens and activate T-cells .

- Reduction of Immunosuppressive Cytokines : The compound reduces IL-10 secretion in tumor-associated macrophages, which is crucial for overcoming resistance to immunotherapy .

Efficacy in Tumor Models

This compound has been tested in various syngeneic mouse models, including 4T1, CT26, and MC38, demonstrating significant anti-tumor activity when combined with immune checkpoint inhibitors. Notably, it has shown the ability to revert resistance to therapies that target PD-1 pathways .

Table 1: Summary of Preclinical Findings

| Study Model | Treatment | Outcome |

|---|---|---|

| 4T1 | This compound + PD-1 inhibitor | Enhanced CD8+ T-cell activation |

| CT26 | This compound + PD-1 inhibitor | Increased antigen-presenting macrophages |

| MC38 | This compound monotherapy | Reduced IL-10 levels; increased iNOS+ macrophages |

Mechanistic Insights

Research has provided quantitative insights into how this compound modulates immune responses. It has been shown to induce gene signatures associated with macrophage activation without repolarizing them into a classical M1 phenotype. Instead, it enhances their antigen-presenting capabilities while reducing suppressive signals within the TME .

Combination Therapy Potential

The combination of this compound with existing immunotherapies represents a promising strategy for enhancing treatment efficacy in various cancers. Its ability to modify the TME and boost immune responses positions it as a valuable adjunct in clinical settings.

Table 2: Potential Clinical Applications

| Cancer Type | Possible Combination Therapies |

|---|---|

| Gastrointestinal Cancer | This compound + PD-1 inhibitors |

| Hepatocellular Carcinoma | This compound + CTLA-4 inhibitors |

| Solid Tumors | This compound + Chemotherapy |

Ongoing Research

Ongoing clinical trials are expected to further clarify the role of this compound in cancer therapy. Its unique mechanism of action could lead to significant advancements in treating tumors that exhibit resistance to conventional therapies.

作用機序

AZD3458は、PI3Kγ酵素を選択的に阻害することで効果を発揮します。この阻害により、マクロファージが免疫刺激性表現型に再分極し、T細胞媒介性の腫瘍免疫応答が活性化されます。この化合物は、細胞内のAktのリン酸化を阻害し、これはPI3Kγシグナル伝達経路における重要なステップです。 その結果、腫瘍微小環境が再構築され、腫瘍関連マクロファージが減少して、細胞傷害性T細胞の活性化が促進されます .

6. 類似の化合物との比較

This compoundは、細胞IC 50が8nMで、PI3Kδに対して100倍の選択性を有する、PI3Kγに対する高選択性でユニークです 。類似の化合物には、以下のような他のPI3Kγ阻害剤が含まれます。

IPI-549: 同じような抗腫瘍特性を持つ別の選択的なPI3Kγ阻害剤。

TG100-115: PI3KγとPI3Kδの両方を阻害する、より広範な選択性を有するデュアル阻害剤。

AS-605240: 異なる薬物動態特性を持つ選択的なPI3Kγ阻害剤。

これらの化合物と比較して、this compoundは、腫瘍の免疫療法に対する耐性を逆転させ、抗腫瘍免疫応答を促進する上でより高い有効性を示しています .

類似化合物との比較

AZD3458 is unique in its high selectivity for PI3Kγ, with a cellular IC 50 of 8nM and a 100-fold selectivity over PI3Kδ . Similar compounds include other PI3Kγ inhibitors, such as:

IPI-549: Another selective PI3Kγ inhibitor with similar anti-tumor properties.

TG100-115: A dual PI3Kγ and PI3Kδ inhibitor with broader selectivity.

AS-605240: A selective PI3Kγ inhibitor with different pharmacokinetic properties.

Compared to these compounds, this compound has shown greater efficacy in reversing tumor resistance to immunotherapy and promoting anti-tumor immune responses .

生物活性

AZD3458 is a selective inhibitor of phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ), primarily developed for enhancing the efficacy of immune checkpoint inhibitors in cancer therapy. This compound has shown promise in modulating immune responses within the tumor microenvironment (TME), particularly through its effects on macrophage activation and T-cell responses.

This compound operates by selectively inhibiting PI3Kγ, which plays a crucial role in regulating immune cell functions. The compound has an IC50 value of 7.9 nmol/L against PI3Kγ, demonstrating significant selectivity compared to other PI3K isoforms, such as PI3Kδ and PI3Kα, with selectivities of 100-fold and 1,000-fold, respectively .

Key Findings from Research Studies

- Macrophage Activation : this compound enhances the activation status of CD8+ T-cells and promotes a cytotoxic switch in macrophages rather than repolarizing them. This is evidenced by increased expression of antigen-presenting markers (MHCII+) and cytotoxic markers (iNOS+) .

- Cytokine Regulation : The compound significantly reduces IL-10 secretion in both primary human macrophages and murine tumor-associated macrophages while exhibiting minimal effects on IL-12 regulation. This shift in cytokine balance suggests a potential for this compound to enhance anti-tumor immunity by suppressing immunosuppressive signals .

- Pharmacokinetics : this compound displays favorable murine oral pharmacokinetics, allowing for effective dosing strategies in preclinical models .

Table: Summary of Biological Activities

Study 1: Efficacy in Syngeneic Tumor Models

In a study using syngeneic mouse models (4T1, CT26, MC38), this compound was administered alone and in combination with PD-1 blocking antibodies. The results indicated that while this compound alone did not repolarize tumor-associated macrophages, it significantly enhanced the overall anti-tumor activity when combined with immune checkpoint inhibitors, leading to improved survival rates in treated mice .

Study 2: Mechanistic Insights

A quantitative systems approach was utilized to explore the mechanistic links between PI3Kγ inhibition and anti-tumor immune responses. This study highlighted how this compound modulates myeloid cell signaling pathways, enhancing T-cell responses while reducing immunosuppressive signals within the TME .

特性

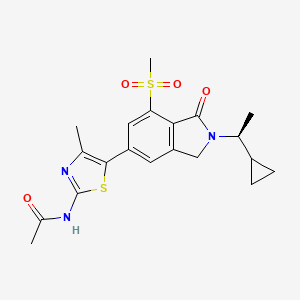

IUPAC Name |

N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-10-18(28-20(21-10)22-12(3)24)14-7-15-9-23(11(2)13-5-6-13)19(25)17(15)16(8-14)29(4,26)27/h7-8,11,13H,5-6,9H2,1-4H3,(H,21,22,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQUFWFUOVDUIO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)C(C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)[C@@H](C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AZD3458 and its impact on the tumor microenvironment?

A1: this compound is a highly selective inhibitor of the PI3Kγ isoform. [, ] PI3Kγ plays a crucial role in regulating immune cell function, particularly in macrophages. By inhibiting PI3Kγ, this compound promotes the repolarization of macrophages from an immunosuppressive to an immunostimulatory phenotype. [, ] This shift in macrophage function leads to several changes in the tumor microenvironment (TME), including:

- Reduced immunosuppressive markers: this compound treatment has been shown to decrease the expression of immunosuppressive markers like CD206 on tumor-associated macrophages (TAMs). []

- Increased cytotoxic T cell activation: this compound enhances the activation of cytotoxic T cells, evidenced by increased expression of markers like GzmB. [, ]

- Reduced MDSC/neutrophil activation: The compound also diminishes the activation of myeloid-derived suppressor cells (MDSCs) and neutrophils, further contributing to a less immunosuppressive TME. []

Q2: How does this compound impact the efficacy of checkpoint inhibitors in preclinical cancer models?

A2: Preclinical studies demonstrate that this compound enhances the anti-tumor activity of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis. [, ] This enhanced efficacy stems from this compound's ability to remodel the TME, making it more conducive to checkpoint inhibitor activity. Specifically, by reducing immunosuppressive cells and signals while promoting cytotoxic T cell activation, this compound helps overcome resistance mechanisms that often limit the effectiveness of checkpoint inhibitors. [, ]

Q3: Have quantitative systems pharmacology (QSP) models been used to study this compound, and if so, what insights have they provided?

A3: Yes, researchers have developed QSP models to investigate the mechanistic underpinnings of this compound's effects, particularly in combination with checkpoint inhibitors. [] These models incorporate data on this compound's pharmacokinetics, target engagement, and impact on various immune cell populations and signaling pathways within the TME. [] The models have successfully described tumor growth dynamics observed in preclinical studies and provided valuable insights into the synergistic interactions between this compound and checkpoint inhibitors. [] Furthermore, these models are being employed to optimize dosing and scheduling strategies for this combination therapy in clinical trials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。